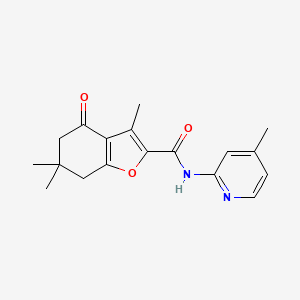![molecular formula C16H22FNO B5860260 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone, also known as FPB, is a synthetic compound that has been found to have potential applications in scientific research. This molecule has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been found to have potential applications in several areas of scientific research. One of the most promising applications is in the study of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be used to study the effects of endocannabinoids on various biological processes.
Wirkmechanismus
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the enzyme from breaking down endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids can then modulate various biological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can modulate pain perception, inflammation, and mood. Additionally, this compound has been shown to have anxiolytic and anti-depressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone in lab experiments is its specificity for FAAH. This specificity allows for the selective modulation of the endocannabinoid system without affecting other biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone. One area of interest is the study of the effects of this compound on the endocannabinoid system in different disease models. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other compounds could lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone is synthesized by a multi-step process starting from 3-fluoro-4-nitrobenzene. The nitro group is reduced to an amino group, and then the resulting compound is coupled with 4-methylpiperidine to form the intermediate. The final step involves the condensation of the intermediate with butanone to yield this compound.
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-3-4-16(19)13-5-6-15(14(17)11-13)18-9-7-12(2)8-10-18/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBIHLBJISPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)


![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)




![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)